![molecular formula C12H16N2O2 B6611630 o-Toluamide, N-((dimethylcarbamoyl)methyl)- CAS No. 4468-14-8](/img/structure/B6611630.png)
o-Toluamide, N-((dimethylcarbamoyl)methyl)-
Overview
Description
O-Toluamide, N-((dimethylcarbamoyl)methyl)-, also known as o-Toluamide, is an organic compound that is used in a variety of scientific research applications. It is a colorless, oily liquid with a pleasant, aromatic odor and is soluble in water. O-Toluamide is an amide of toluene and is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the manufacture of polymers, adhesives, and plasticizers.
Scientific Research Applications
O-Toluamide is widely used in scientific research applications. It is used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used in the manufacture of polymers, adhesives, and plasticizers. O-Toluamide is also used as a starting material in the synthesis of polymers, such as polystyrene and polycarbonate, and as an intermediate in the production of a variety of organic compounds, including anilines and phenols.
Mechanism of Action
O-Toluamide acts as an acid catalyst in the reaction of toluene with dimethylcarbamate or dimethylformamide. The catalyst helps to accelerate the reaction by forming a complex with the reactants, which lowers the activation energy of the reaction. This allows the reaction to proceed at a faster rate.
Biochemical and Physiological Effects
O-Toluamide is generally considered to be non-toxic and non-carcinogenic. It is not known to have any significant biochemical or physiological effects.
Advantages and Limitations for Lab Experiments
The main advantage of using o-Toluamide, N-((dimethylcarbamoyl)methyl)- in lab experiments is its low cost and availability. It is also easy to handle and store, and it is not highly reactive, making it safe to use in a laboratory setting. However, o-Toluamide, N-((dimethylcarbamoyl)methyl)- is flammable and must be handled with caution.
Future Directions
O-Toluamide has a variety of potential applications in scientific research. It can be used as a starting material in the synthesis of polymers and organic compounds, and as a reagent in the synthesis of pharmaceuticals, agrochemicals, and dyes. It can also be used as a catalyst in the reaction of toluene with other compounds. In addition, o-Toluamide, N-((dimethylcarbamoyl)methyl)- can be used to study the mechanism of action of other compounds, and as a model for designing new catalysts.
Synthesis Methods
O-Toluamide can be synthesized in a variety of ways. One of the most common methods is the reaction of toluene with dimethylcarbamate in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. This reaction produces o-Toluamide, N-((dimethylcarbamoyl)methyl)- and dimethylurea as the byproducts. Another method is the reaction of toluene with dimethylformamide in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. This reaction produces o-Toluamide, N-((dimethylcarbamoyl)methyl)- and dimethylamine as the byproducts.
properties
IUPAC Name |
N-[2-(dimethylamino)-2-oxoethyl]-2-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9-6-4-5-7-10(9)12(16)13-8-11(15)14(2)3/h4-7H,8H2,1-3H3,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKGCZIEMAQLGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20196272 | |
Record name | o-Toluamide, N-((dimethylcarbamoyl)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
o-Toluamide, N-((dimethylcarbamoyl)methyl)- | |
CAS RN |
4468-14-8 | |
Record name | o-Toluamide, N-((dimethylcarbamoyl)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004468148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Toluamide, N-((dimethylcarbamoyl)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20196272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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